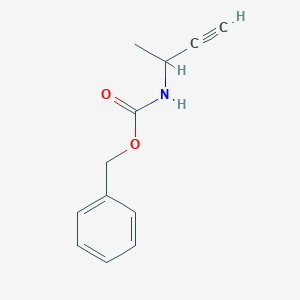

Benzyl but-3-yn-2-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-but-3-yn-2-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-10(2)13-12(14)15-9-11-7-5-4-6-8-11/h1,4-8,10H,9H2,2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTVPNRRPSWWMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Methodologies for the Chemical Synthesis of Benzyl But 3 Yn 2 Ylcarbamate

Enantioselective and Diastereoselective Synthesis Pathways

The stereospecific synthesis of Benzyl (B1604629) but-3-yn-2-ylcarbamate hinges on the effective control of the stereocenter at the C2 position of the but-3-yn-2-yl moiety. Various advanced methodologies are employed to achieve high levels of enantioselectivity and diastereoselectivity.

Chiral Auxiliary-Based Approaches for Stereocontrol

Chiral auxiliaries offer a reliable method for introducing stereochemistry in the synthesis of chiral amines like but-3-yn-2-amine (B1312585), the precursor to the target carbamate (B1207046). These temporary chiral groups guide the stereochemical outcome of a reaction, after which they can be cleaved and ideally recycled.

One prominent example is the use of Ellman's auxiliary , (R)- or (S)-tert-butanesulfinamide. The condensation of this auxiliary with but-3-yn-2-one forms a chiral N-sulfinylketimine. Subsequent stereoselective reduction of the imine or addition of a nucleophile, followed by acidic removal of the auxiliary, yields the enantioenriched but-3-yn-2-amine. The stereochemical outcome is dictated by the stereochemistry of the Ellman's auxiliary used.

Another widely used class of chiral auxiliaries are oxazolidinones , often referred to as Evans auxiliaries. While traditionally used for stereoselective alkylations and aldol (B89426) reactions of carboxylic acid derivatives, their principles can be adapted. For instance, an Evans acyl-oxazolidinone could be subjected to an asymmetric Mannich-type reaction with an imine derived from propyne (B1212725) to introduce the desired stereocenter, though this is a less direct approach for a simple propargylamine (B41283).

Pseudoephedrine and pseudoephenamine serve as effective chiral auxiliaries in the asymmetric alkylation of enolates. An amide formed between pseudoephedrine and a suitable carboxylic acid can be enolized and then reacted with an electrophile to create a new stereocenter with high diastereoselectivity. While not a direct route to but-3-yn-2-amine, this methodology highlights the power of chiral auxiliaries in controlling stereochemistry.

A summary of representative chiral auxiliaries and their typical applications is presented in the table below.

| Chiral Auxiliary | Precursor | Key Transformation | Typical Diastereomeric Excess (d.e.) |

| (R)-tert-Butanesulfinamide | But-3-yn-2-one | Stereoselective reduction of N-sulfinylketimine | >95% |

| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | N/A | Asymmetric Mannich-type reactions | 90-99% |

| (+)-Pseudoephedrine | N/A | Asymmetric alkylation of amide enolates | >98% |

Asymmetric Catalysis in the Formation of the but-3-yn-2-yl Stereocenter

Asymmetric catalysis provides a more atom-economical approach to establishing the stereocenter of but-3-yn-2-amine. This often involves the use of a chiral catalyst to control the stereochemical outcome of the reaction.

A prominent strategy is the asymmetric A³ (aldehyde-alkyne-amine) coupling reaction . In a variation relevant to the synthesis of the target molecule, a three-component reaction between an aldehyde (e.g., acetaldehyde), an alkyne (e.g., acetylene (B1199291) or a protected version), and an amine (e.g., ammonia (B1221849) or a surrogate) can be catalyzed by a chiral metal complex. Copper(I) complexes with chiral ligands such as PyBox (pybox) or Quinap are commonly employed, leading to the formation of enantioenriched propargylamines.

Another powerful method is the enantioselective addition of alkynes to imines . An achiral imine, formed from acetaldehyde (B116499) and an amine, can react with a terminal alkyne in the presence of a chiral catalyst. Chiral phosphoric acids have been shown to catalyze the enantioselective Mannich reaction of enamides with C-alkynyl N-Boc N,O-acetals, which serve as precursors to C-alkynyl imines, to produce chiral β-keto N-Boc-propargylamines with high yields and enantioselectivities.

The following table summarizes selected asymmetric catalytic methods for the synthesis of chiral propargylamines.

| Catalytic System | Reaction Type | Typical Enantiomeric Excess (e.e.) |

| Cu(I)/PyBox | Asymmetric A³ Coupling | 80-99% |

| Chiral Phosphoric Acid | Enantioselective Mannich Reaction | up to 95% |

| Copper(I)/Quinap | Asymmetric Addition of Alkynes to Imines | up to 96% |

Chemoenzymatic Synthesis Routes to Enantioenriched Derivatives

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to produce enantioenriched compounds. For Benzyl but-3-yn-2-ylcarbamate, this can be approached by either resolving a racemic precursor or through an asymmetric synthesis step.

Lipase-catalyzed kinetic resolution of racemic but-3-yn-2-ol is a viable strategy. The racemic alcohol can be acylated in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor (e.g., vinyl acetate). The enzyme selectively acylates one enantiomer, allowing for the separation of the enantioenriched alcohol from the acylated product. The resolved alcohol can then be converted to the corresponding amine.

Transaminase-catalyzed kinetic resolution of racemic but-3-yn-2-amine offers a more direct route. An (R)- or (S)-selective ω-transaminase can be used to selectively deaminate one enantiomer of the racemic amine, leaving the other enantiomer in high enantiomeric excess. This method often requires careful optimization of reaction conditions, including the choice of amine acceptor and the potential for product inhibition.

| Enzymatic Method | Substrate | Enzyme | Outcome |

| Kinetic Resolution | rac-But-3-yn-2-ol | Lipase (e.g., CALB) | Enantioenriched alcohol and ester |

| Kinetic Resolution | rac-But-3-yn-2-amine | ω-Transaminase | Enantioenriched amine |

Novel Precursor Design and Functional Group Transformations in the Synthesis of the Carbamate Moiety

The formation of the carbamate linkage is a crucial step in the synthesis of Benzyl but-3-yn-2-ylcarbamate. Traditional methods often involve the use of hazardous reagents like phosgene (B1210022) or benzyl chloroformate. Novel precursor designs and functional group transformations aim to improve the safety and efficiency of this step.

One approach involves the use of activated carbonate reagents . For instance, benzyl alcohol can be reacted with a less hazardous activating agent, such as N,N'-disuccinimidyl carbonate (DSC) or 1,1'-carbonyldiimidazole (B1668759) (CDI), to form an activated benzyl carbonate. This intermediate can then react with but-3-yn-2-amine to form the desired carbamate under mild conditions.

Another strategy is the transcarbamation from a more accessible carbamate. For example, benzyl carbamate can be prepared from benzyl alcohol and urea, and then the carbamoyl (B1232498) group can be transferred to but-3-yn-2-amine, often with the aid of a catalyst.

Sustainable and Green Chemistry Approaches in Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like Benzyl but-3-yn-2-ylcarbamate. This includes the use of renewable feedstocks, safer solvents, and more energy-efficient processes.

A significant green approach to carbamate synthesis involves the use of carbon dioxide (CO₂) as a C1 feedstock . The reaction of an amine with CO₂ forms a carbamic acid intermediate, which can then be alkylated with benzyl bromide or a related electrophile to yield the benzyl carbamate. This method avoids the use of phosgene and its derivatives.

The use of sustainable solvents , such as deep eutectic solvents (DESs), is another area of active research. These solvents can be biodegradable and are often derived from renewable resources. They can act as both the solvent and a catalyst in carbamate synthesis. Furthermore, solvent-free synthesis of the propargylamine precursor via multicomponent reactions has been shown to be a viable and environmentally friendly option.

Optimization of Reaction Conditions and Scale-Up Considerations

The transition from a laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions and consideration of scale-up challenges.

Flow chemistry offers significant advantages for the synthesis of carbamates. Continuous-flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for reactions involving hazardous intermediates or exothermic processes. acs.org The continuous synthesis of carbamates from CO₂ and amines has been demonstrated to significantly reduce reaction times. acs.org

Key parameters for optimization and scale-up are summarized below:

| Parameter | Optimization Goal | Scale-Up Consideration |

| Catalyst Loading | Minimize cost and residual metal content | Catalyst recovery and reuse |

| Reaction Temperature | Improve reaction rate and selectivity | Heat transfer and thermal safety |

| Solvent Choice | Enhance solubility and facilitate purification | Solvent recovery and environmental impact |

| Purification Method | Achieve high purity with minimal waste | Chromatography vs. crystallization |

Elucidating the Chemical Reactivity and Transformation Pathways of Benzyl But 3 Yn 2 Ylcarbamate

Reactivity Profiles of the Terminal Alkyne Functionality

The terminal alkyne group in benzyl (B1604629) but-3-yn-2-ylcarbamate is a hub of reactivity, amenable to a variety of metal-catalyzed and other addition reactions.

Hydrometallation and Hydroamination Reactions for Alkyne Derivatization

Hydrometallation: This class of reactions involves the addition of a metal-hydrogen bond across the alkyne triple bond. While specific examples with benzyl but-3-yn-2-ylcarbamate are not detailed, related propargylamines undergo such transformations. For instance, cascade reactions involving hydroboration have been explored. chemrxiv.org

Hydroamination: The addition of an N-H bond across the alkyne is a direct method for synthesizing enamines and imines. libretexts.org Both intermolecular and intramolecular hydroamination of alkynes, often catalyzed by transition metals, are powerful methods for constructing nitrogen-containing heterocycles. researchgate.net For instance, lanthanide catalysts have been shown to be effective for the hydroamination of alkynes, with the reaction proceeding through a four-membered transition state. libretexts.org While N-Cbz protected indoles have shown limitations in some carboamination reactions, the general principle of hydroamination remains a potential pathway for derivatizing the alkyne in benzyl but-3-yn-2-ylcarbamate. rsc.org

Cycloaddition Reactions (e.g., [2+2+2] Cyclotrimerization, [3+2] Dipolar Cycloadditions)

[2+2+2] Cyclotrimerization: This reaction involves the catalyzed cyclization of three alkyne units to form a benzene (B151609) ring. mdpi.com Transition metal catalysts, including those based on nickel, rhodium, cobalt, and ruthenium, are commonly employed. mdpi.comunipi.it The intramolecular version of this reaction, using diynes and a monoalkyne, is a powerful strategy for synthesizing fused aromatic systems, such as phthalans and isoindolines. unipi.it Benzyl but-3-yn-2-ylcarbamate could potentially serve as the monoalkyne component in such reactions.

[3+2] Dipolar Cycloadditions: The terminal alkyne of benzyl but-3-yn-2-ylcarbamate can act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles like azomethine imines and nitrones. researchgate.netnumberanalytics.com These reactions are highly valuable for the synthesis of five-membered heterocyclic rings. researchgate.netnumberanalytics.com For example, copper(I)-catalyzed [3+2] cycloadditions of related carbamates with azomethine imines have been reported. researchgate.net Additionally, propargylamines can be used as allenyl anion equivalents in base-catalyzed [3+2] cycloadditions with aldehydes to form substituted furans. rsc.org

Halogenation and Hydrohalogenation of the Alkyne

The addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) to the alkyne functionality of benzyl but-3-yn-2-ylcarbamate represents a fundamental transformation. Halogenation would lead to dihaloalkene derivatives, while hydrohalogenation would yield vinyl halides. The regioselectivity of hydrohalogenation would be governed by Markovnikov's rule, with the halogen adding to the more substituted carbon of the alkyne. These reactions provide access to versatile intermediates for further synthetic manipulations.

Chemical Transformations Involving the Carbamate (B1207046) Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific deprotection methods. total-synthesis.commasterorganicchemistry.com

Selective Deprotection Methodologies of the Benzyloxycarbonyl (Cbz) Group (e.g., Hydrogenolysis, Acidic Cleavage)

Hydrogenolysis: The most common and mildest method for cleaving the Cbz group is catalytic hydrogenolysis. total-synthesis.commasterorganicchemistry.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas (H₂). total-synthesis.commasterorganicchemistry.com Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate, is also an effective alternative. nih.govresearchgate.net The reaction proceeds to release the free amine, toluene, and carbon dioxide. total-synthesis.com A key advantage of this method is its orthogonality to many other protecting groups, as it occurs under neutral pH. masterorganicchemistry.com It's important to note that under these conditions, the alkyne functionality can also be reduced. nih.govresearchgate.net However, careful selection of catalysts and conditions can sometimes achieve chemoselectivity. For example, certain palladium catalysts have shown selectivity for the hydrogenolysis of aromatic N-Cbz groups over the reduction of alkynes or the cleavage of aliphatic N-Cbz groups. researchgate.net

Acidic Cleavage: While the Cbz group is generally stable to many acidic conditions, it can be cleaved by strong acids, such as HBr in acetic acid. highfine.com However, this method is less common than hydrogenolysis due to the harsh conditions required. Recently, a milder method using aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been developed for the selective deprotection of N-Cbz groups, even in the presence of other reducible functionalities. nih.gov This provides a useful alternative to catalytic hydrogenation. nih.gov

| Method | Reagents | Key Features | Potential Side Reactions/Considerations |

|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C catalyst. total-synthesis.commasterorganicchemistry.com | Mild, neutral pH, high yield. total-synthesis.commasterorganicchemistry.com | Concurrent reduction of the alkyne. nih.govresearchgate.net |

| Transfer Hydrogenation | Ammonium formate, Pd/C. nih.govresearchgate.net | Avoids the use of H₂ gas. total-synthesis.com | Concurrent reduction of the alkyne. nih.gov |

| Acidic Cleavage (Strong) | HBr in acetic acid. highfine.com | Effective for substrates intolerant to hydrogenation. | Harsh conditions, potential for side reactions. highfine.com |

| Acidic Cleavage (Mild) | AlCl₃ in HFIP. nih.gov | Mild, selective, good functional group tolerance. nih.gov | Requires specific reagents. nih.gov |

Rearrangement Reactions and Carbamic Acid Intermediates

The propargyl moiety within Benzyl but-3-yn-2-ylcarbamate is predisposed to a variety of rearrangement reactions, often catalyzed by transition metals or Lewis acids. One of the key transformations is the propargyl rearrangement, which can lead to the formation of allene (B1206475) or conjugated diene systems. For instance, in the presence of a Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), related propargyl carbamates have been shown to undergo rearrangement. acs.org This process typically involves the initial activation of the carbamate oxygen by the Lewis acid, followed by an intramolecular cyclization to form a transient oxazoline (B21484) or dihydrooxolium intermediate. acs.org Subsequent ring-opening of this intermediate facilitates the rearrangement.

In the case of Benzyl but-3-yn-2-ylcarbamate, a similar pathway can be envisaged. The reaction with B(C₆F₅)₃ could generate a sp² carbocation stabilized by the adjacent nitrogen and oxygen atoms of the carbamate. acs.org However, the nature of the substituent on the carbamate nitrogen plays a crucial role in the final outcome. While dialkyl-substituted propargyl carbamates tend to yield stable allylboron compounds through a ring-opening mechanism, the presence of the benzyl group introduces an alternative reaction pathway. acs.org Research on similar benzyl carbamate substrates has shown that under these conditions, dealkylation at the benzylic position can occur, leading to the formation of oxazol-2-ones. acs.org This suggests that the reactivity of Benzyl but-3-yn-2-ylcarbamate is a delicate balance between the classic propargyl rearrangement and benzyl group cleavage.

The involvement of carbamic acid intermediates in these transformations, while not always directly observed, is a plausible mechanistic feature. Carbamic acids are generally unstable and readily decarboxylate. However, they can be formed in situ, for example, from the reaction of an amine with carbon dioxide. organic-chemistry.org In the context of rearrangement reactions, a carbamic acid could potentially be generated through the hydrolysis of the carbamate under certain conditions, although the primary pathways for Lewis acid-catalyzed rearrangements typically proceed through the intermediates mentioned above without the formal generation of a free carbamic acid.

A summary of potential rearrangement pathways is presented below:

| Catalyst/Conditions | Intermediate(s) | Potential Product(s) |

| Lewis Acid (e.g., B(C₆F₅)₃) | Dihydrooxolium ion | Allenyl carbamate, Oxazol-2-one (via debenzylation) |

| Transition Metal (e.g., Gold, Palladium) | π-Alkyne complex | Substituted heterocycles, Allenes |

Stereochemical Fidelity and Potential for Racemization During Transformations

The but-3-yn-2-ylcarbamate core contains a stereocenter at the carbon bearing the nitrogen atom. Maintaining the stereochemical integrity of this center during chemical transformations is crucial for applications in asymmetric synthesis and the preparation of enantiopure compounds. However, several synthetic steps involving this and related chiral propargylic amines are known to be susceptible to racemization.

Studies on the synthesis of enantiomerically enriched tert-butyl (R)- and (S)-but-3-yn-2-ylcarbamate have highlighted the potential for erosion of stereochemistry. rsc.org For example, the synthesis of these compounds from the corresponding N-Boc-alaninal via a Bestmann-Ohira reaction has been reported to result in significant loss of enantiomeric excess. rsc.org This suggests that reactions involving the formation or manipulation of intermediates that can planarize or undergo rapid equilibration at the stereocenter can lead to racemization.

During the rearrangement reactions discussed previously, the formation of a planar sp²-hybridized carbocationic intermediate, such as the dihydrooxolium ion, would inherently lead to a loss of the initial stereochemical information. acs.org Subsequent reactions of this achiral intermediate would then be expected to produce a racemic mixture of products, unless a chiral catalyst or auxiliary is employed to control the stereochemical outcome of the final bond-forming step.

Therefore, when planning synthetic routes that utilize Benzyl but-3-yn-2-ylcarbamate as a chiral building block, it is imperative to select reaction conditions that either avoid the formation of planar intermediates or employ strategies to ensure stereocontrol.

Table of Factors Influencing Stereochemical Outcome:

| Reaction Type | Potential for Racemization | Mitigating Strategies |

| Bestmann-Ohira Reaction | High | Optimization of reaction conditions, use of alternative synthetic routes. rsc.org |

| Lewis Acid-Catalyzed Rearrangement | High (via planar intermediates) | Use of chiral Lewis acids, introduction of steric bulk to disfavor planarization. |

| Metal-Catalyzed Cyclizations | Variable | Selection of appropriate metal and ligand combinations, temperature control. |

Multi-Component Reaction Strategies Incorporating the Compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single pot. mdpi.comtaylorandfrancis.com The functional groups present in Benzyl but-3-yn-2-ylcarbamate—the terminal alkyne and the carbamate—make it an attractive candidate for incorporation into various MCRs.

The terminal alkyne is a particularly versatile handle for MCRs. For example, it can participate in A³-coupling (aldehyde-alkyne-amine) reactions. taylorandfrancis.com In a typical A³-coupling, an aldehyde, an amine, and a terminal alkyne react, often in the presence of a copper or zinc catalyst, to form a propargylamine (B41283). While Benzyl but-3-yn-2-ylcarbamate itself is an amine derivative, its alkyne functionality could react with an aldehyde and a primary or secondary amine to generate a more complex propargylamine structure.

Another important class of MCRs for alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While technically a [3+2] cycloaddition and not always a three-component reaction in the strictest sense, it is often performed in a one-pot fashion where one of the components is generated in situ. Benzyl but-3-yn-2-ylcarbamate can readily undergo CuAAC with an organic azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. This strategy has been employed in the synthesis of peptidomimetics and other biologically active molecules. rsc.org

Furthermore, the carbamate functionality, after potential deprotection of the benzyl group to reveal the secondary amine, could participate in Ugi or Passerini-type MCRs. The Ugi four-component reaction, for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. The amine derived from Benzyl but-3-yn-2-ylcarbamate could serve as the amine component in such a reaction, leading to the rapid assembly of complex, alkyne-containing molecules.

Potential MCRs Involving Benzyl but-3-yn-2-ylcarbamate:

| MCR Type | Role of Benzyl but-3-yn-2-ylcarbamate | Potential Product Class |

| A³-Coupling | Alkyne component | Functionalized Propargylamines |

| CuAAC | Alkyne component | 1,2,3-Triazoles |

| Ugi Reaction (post-debenzylation) | Amine component | Alkyne-functionalized α-acylamino amides |

Advanced Applications in the Construction of Complex Molecular Architectures

Role as a Key Stereogenic Intermediate in Total Synthesis of Bioactive Natural Products

The enantiomerically pure forms of benzyl (B1604629) but-3-yn-2-ylcarbamate serve as crucial chiral pool starting materials in the total synthesis of various bioactive natural products. The inherent stereocenter allows for the transfer of chirality into the target molecule, a critical aspect in the synthesis of biologically active compounds where stereochemistry often dictates efficacy.

A notable example of a structurally related compound, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, highlights the significance of this class of molecules. This compound is a key intermediate in the synthesis of Jaspine B, a cytotoxic natural product isolated from marine sponges. mdpi.comresearchgate.netresearchgate.net The synthesis utilizes the chiral backbone of the carbamate (B1207046) to establish the correct stereochemistry in the final natural product. The Corey-Fuchs reaction is a common method employed for the synthesis of such propargylamine (B41283) intermediates from amino acids. mdpi.comresearchgate.net The versatility of these intermediates allows for their incorporation into the synthetic routes of a diverse range of natural products, often involving strategic protection and deprotection steps to unveil the reactive functionalities at the desired stage. dokumen.pubnih.govkfupm.edu.saolemiss.edu The benzyl protecting group on the carbamate offers the advantage of being removable under relatively mild hydrogenolysis conditions, which is compatible with a wide range of functional groups present in complex natural product syntheses. dokumen.pub

Table 1: Properties of Benzyl but-3-yn-2-ylcarbamate

| Property | Value |

| CAS Number | 1393524-11-2 ((R)-enantiomer) |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Appearance | Not specified in search results |

| Purity | Typically >97% |

Utilization in the Diverse Construction of Nitrogen-Containing Heterocyclic Systems

The terminal alkyne and the carbamate functionalities of benzyl but-3-yn-2-ylcarbamate make it an excellent precursor for the construction of a wide variety of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. openmedicinalchemistryjournal.com

The reactivity of the alkyne allows for its participation in various cyclization and cycloaddition reactions. For instance, gold-catalyzed hydroamination of alkynyl carbamates can lead to the formation of nitrogen heterocycles. nih.gov Tandem reactions involving the alkyne and other functional groups within the molecule or with external reagents can generate complex heterocyclic frameworks in a single step. mdpi.com For example, the reaction of ortho-amino(alkynyl)naphthalenes, which share the key structural motif of an amino group and an alkyne, can lead to the formation of fused pyrrole (B145914) rings. chim.it

Furthermore, the carbamate group can act as an internal nucleophile or can be modified to participate in cyclization cascades. The coupling of α-(N-carbamoyl)alkylcuprates with α,β-ynoates is a known strategy for synthesizing pyrrolin-2-ones and other related nitrogen heterocycles. researchgate.net The versatility of alkynyl carbamates extends to their use in the synthesis of oxazinones through gold-catalyzed oxycyclization of the corresponding allenic carbamates. beilstein-journals.org The development of new catalytic systems continues to expand the scope of heterocycle synthesis from alkyne-containing precursors. sioc-journal.cn

Table 2: Examples of Heterocycles Synthesized from Alkynyl Carbamate Precursors

| Heterocycle Class | Synthetic Strategy |

| Pyrroles, Pyridines | Intramolecular cyclization of functionalized alkynes |

| Oxazinones | Gold-catalyzed oxycyclization of allenic carbamates |

| Pyrrolinones | Coupling of α-(N-carbamoyl)alkylcuprates with ynoates |

| Fused Heterocycles | Tandem cyclization/cycloaddition reactions |

Precursor for Advanced Pharmaceutical Intermediates and Lead Compound Optimization

In the realm of medicinal chemistry, benzyl but-3-yn-2-ylcarbamate and its derivatives are valuable precursors for the synthesis of advanced pharmaceutical intermediates and for the optimization of lead compounds. pressbooks.pubgardp.org The structural features of this molecule allow for the systematic modification of a lead structure to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. researchgate.net

The terminal alkyne provides a handle for introducing a wide range of substituents through well-established reactions like the Sonogashira coupling, which is instrumental in creating diverse chemical entities for structure-activity relationship (SAR) studies. beilstein-journals.org The stereogenic center is crucial for developing enantiomerically pure drugs, as different enantiomers can have vastly different biological activities and metabolic fates.

The carbamate moiety can be retained in the final drug molecule or can be cleaved to reveal a primary or secondary amine, which is a common functional group in many pharmaceuticals. The benzyl group is a common protecting group in pharmaceutical synthesis due to its stability and ease of removal. google.com The trifluoromethyl group, which can be introduced into molecules derived from such precursors, is a bioisostere for a methyl group and can significantly enhance the metabolic stability and binding affinity of a drug candidate. mdpi.com The synthesis of complex drug molecules often relies on the availability of versatile building blocks like benzyl but-3-yn-2-ylcarbamate, which can shorten synthetic routes and facilitate the exploration of chemical space around a lead compound. acs.org

Design and Synthesis of Chemical Libraries via Combinatorial Approaches

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds, known as chemical libraries, which can then be screened for biological activity. slideshare.netchemdiv.com Benzyl but-3-yn-2-ylcarbamate is an ideal building block for the construction of such libraries due to its bifunctional nature.

The "split-and-pool" synthesis strategy, a cornerstone of combinatorial chemistry, can be effectively employed using this precursor. wikipedia.org The terminal alkyne can be subjected to a variety of coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, to attach a diverse set of molecular fragments. kcl.ac.uk Simultaneously, the carbamate nitrogen, after deprotection, can be acylated or alkylated with another set of diverse building blocks.

This approach allows for the generation of a large library of compounds from a relatively small number of starting materials. The resulting library can then be screened to identify "hit" compounds with desired biological activity. The structure of benzyl but-3-yn-2-ylcarbamate also allows for its attachment to a solid support, facilitating the purification and handling of the library members during synthesis.

Integration into Peptidomimetic and Oligomer Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability towards enzymatic degradation and better oral bioavailability. beilstein-journals.orgd-nb.info Benzyl but-3-yn-2-ylcarbamate and other propargylamines are valuable precursors in the design and synthesis of peptidomimetics. beilstein-journals.orgd-nb.infocore.ac.uk

The propargylamine unit can serve as a surrogate for an amino acid, where the terminal alkyne replaces the carboxylic acid moiety. beilstein-journals.orgd-nb.info This alkyne can then be used to form a triazole ring through a [3+2] cycloaddition reaction with an azide (B81097). The resulting 1,2,3-triazole is considered a bioisosteric replacement for the amide bond in peptides, exhibiting similar geometric and electronic properties. beilstein-journals.orgd-nb.info

The synthesis of these peptidomimetics often involves the use of chiral propargylamines to maintain the stereochemical integrity of the parent peptide. The benzyl carbamate protecting group is compatible with standard peptide synthesis conditions and can be selectively removed to allow for further elongation of the peptide chain. The integration of these alkyne-containing amino acid surrogates allows for the creation of novel peptide architectures with tailored biological activities. Furthermore, the introduction of a C-terminal propargylamine can be utilized for the head-to-tail cyclization of peptides, a strategy often employed to enhance their stability and receptor-binding affinity. nih.gov

Sophisticated Spectroscopic and Structural Elucidation of Benzyl But 3 Yn 2 Ylcarbamate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Benzyl (B1604629) but-3-yn-2-ylcarbamate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides definitive evidence for its covalent structure and connectivity. The data presented here corresponds to the (S)-enantiomer of the compound. rsc.org

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, displays all expected proton signals. The aromatic protons of the benzyl group appear as a multiplet between δ 7.39 and 7.29 ppm, integrating to five protons. The benzylic methylene (B1212753) (CH₂) protons are observed as a sharp singlet at δ 5.12 ppm. The methine proton (CH) on the butynyl chain, being adjacent to a stereocenter and coupled to the neighboring methyl group, appears as a multiplet between δ 4.62 and 4.50 ppm. The terminal alkyne proton gives rise to a doublet at δ 2.28 ppm with a coupling constant (J) of 2.3 Hz, characteristic of a long-range coupling to the methine proton. Finally, the methyl (CH₃) protons appear as a doublet at δ 1.42 ppm with a J value of 6.9 Hz, confirming their coupling to the adjacent methine proton. rsc.org

The ¹³C NMR spectrum, recorded at 101 MHz in CDCl₃, corroborates the structure. The carbonyl carbon of the carbamate (B1207046) functional group is observed at δ 155.2 ppm. The aromatic carbons of the benzyl group resonate in the expected region, with the ipso-carbon at δ 136.3 ppm and the other aromatic carbons appearing at δ 128.5, 128.2, and 128.1 ppm. The alkyne carbons are found at δ 84.1 (quaternary carbon) and δ 70.6 (terminal CH). The benzylic CH₂ carbon is located at δ 67.0 ppm, while the chiral methine carbon of the butynyl group is at δ 38.9 ppm. The methyl carbon gives a signal at δ 22.5 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (S)-Benzyl but-3-yn-2-ylcarbamate in CDCl₃ rsc.org

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl (C₆H₅) | 7.39 - 7.29 | m | 136.3, 128.5, 128.2, 128.1 |

| Benzyl CH₂ | 5.12 | s | 67.0 |

| Carbamate C=O | - | - | 155.2 |

| Carbamate NH | ~5.0 (broad, often not seen) | br s | - |

| Butynyl CH | 4.62 - 4.50 | m | 38.9 |

| Butynyl CH₃ | 1.42 | d, J = 6.9 | 22.5 |

| Alkyne ≡CH | 2.28 | d, J = 2.3 | 70.6 |

| Alkyne C≡ | - | - | 84.1 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While direct 2D NMR experimental data for this specific compound is not detailed in the cited literature, the expected correlations can be confidently predicted from the established 1D spectra and the molecular structure. These 2D techniques are invaluable for confirming the assignment of the 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show a clear cross-peak between the methine proton multiplet (δ 4.62-4.50) and the methyl doublet (δ 1.42), confirming their three-bond (vicinal) coupling. A weaker correlation, indicative of the long-range four-bond coupling, would be observed between the methine proton and the terminal alkyne proton (δ 2.28).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. Expected HSQC cross-peaks would connect: the aromatic protons (δ 7.39-7.29) to the aromatic carbons (δ 128.5, 128.2, 128.1); the benzylic CH₂ singlet (δ 5.12) to the benzylic carbon (δ 67.0); the butynyl methine (δ 4.62-4.50) to its carbon (δ 38.9); the methyl doublet (δ 1.42) to the methyl carbon (δ 22.5); and the terminal alkyne proton (δ 2.28) to its carbon (δ 70.6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) ¹H-¹³C correlations. Key expected correlations would include the benzylic CH₂ protons (δ 5.12) showing cross-peaks to the carbamate carbonyl carbon (δ 155.2) and the aromatic ipso-carbon (δ 136.3). The butynyl methine proton (δ 4.62-4.50) would show correlations to the methyl carbon (δ 22.5) and both alkyne carbons (δ 84.1 and δ 70.6). The NH proton would be expected to correlate to the carbonyl carbon and the butynyl methine carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A NOESY spectrum would show correlations between the benzylic CH₂ protons and the ortho-protons of the phenyl ring. It would also show a correlation between the butynyl methine proton and the methyl protons, confirming their spatial proximity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry is essential for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its molecular formula. wikipedia.org For (S)-Benzyl but-3-yn-2-ylcarbamate, analysis using ESI-TOF (Electrospray Ionization - Time of Flight) provided a found m/z value of 226.0839 for the sodiated molecule [(M+Na)⁺]. rsc.org This is in excellent agreement with the calculated m/z of 226.0844 for the molecular formula C₁₂H₁₃NO₂Na. This data confirms the elemental composition of the molecule.

Table 2: High-Resolution Mass Spectrometry Data rsc.org

| Ion | Calculated Mass (m/z) | Found Mass (m/z) |

| [C₁₂H₁₃NO₂ + Na]⁺ | 226.0844 | 226.0839 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides direct information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. sigmaaldrich.com

The IR spectrum, recorded as a thin film, shows several characteristic absorption bands that confirm the key functional groups of Benzyl but-3-yn-2-ylcarbamate. rsc.org A strong, sharp peak at 3289 cm⁻¹ is characteristic of the terminal alkyne C-H stretch (≡C-H). The N-H stretching vibration of the carbamate is also expected in this region, often appearing as a broader band. Aromatic and aliphatic C-H stretching vibrations are observed between 3005 cm⁻¹ and 2935 cm⁻¹. The most intense absorption in the spectrum appears at 1684 cm⁻¹, which is the characteristic stretching vibration of the carbamate carbonyl group (C=O). The peak at 1531 cm⁻¹ is typical for the N-H bending vibration coupled with C-N stretching. Aromatic C=C stretching vibrations are also visible in the 1600-1450 cm⁻¹ region. rsc.org The C≡C triple bond stretch, expected around 2100-2260 cm⁻¹, is often weak in the IR spectrum and may not be distinctly observed, but its presence is confirmed by the strong ≡C-H stretch.

While experimental Raman data is not available in the cited source, the expected spectrum would provide complementary information. The C≡C triple bond stretch, which is often weak in the IR spectrum due to a small change in dipole moment, would be expected to give a strong signal in the Raman spectrum (around 2100-2150 cm⁻¹) because it involves a significant change in polarizability. Similarly, the symmetric stretching of the benzene (B151609) ring, typically around 1600 cm⁻¹, would also be strong in the Raman spectrum.

Table 3: Key Infrared (IR) Absorption Bands rsc.org

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3289 | Strong | ≡C-H stretch (terminal alkyne) |

| 3005 - 2935 | Medium | Aromatic & Aliphatic C-H stretch |

| 1684 | Strong | C=O stretch (carbamate) |

| 1531 | Strong | N-H bend / C-N stretch (Amide II band) |

| 1455 | Medium | Aromatic C=C stretch |

| 1262 | Strong | C-O stretch (carbamate) |

| 651 | Strong | C-H out-of-plane bend (aromatic) |

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Assignment

As Benzyl but-3-yn-2-ylcarbamate is a chiral molecule, chiroptical methods are essential for determining its enantiomeric purity and assigning its absolute configuration.

Optical Rotation Measurements

Optical rotation measures the extent to which a chiral compound rotates the plane of plane-polarized light. The sign (+ or -) and magnitude of the specific rotation are characteristic properties of an enantiomer. The synthesis of (S)-Benzyl but-3-yn-2-ylcarbamate starts from (S)-3-butyn-2-ol, which has a known negative optical rotation ([α]²²/D −45°, neat). rsc.org While a specific rotation value for the final product, (S)-Benzyl but-3-yn-2-ylcarbamate, is not explicitly provided in the referenced literature, the synthesis from an enantiomerically pure starting material strongly indicates that the product is also enantiomerically enriched. rsc.org Measurement of the optical rotation would be a critical step in confirming the stereochemical outcome of the synthesis and quantifying the enantiomeric excess of the product.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. numberanalytics.commdpi.com It measures the differential absorption of left and right circularly polarized light by a chromophore located in a chiral environment. numberanalytics.com For a molecule like Benzyl but-3-yn-2-ylcarbamate, which possesses a stereogenic center at the C2 position of the butynyl chain, ECD spectroscopy would be an invaluable tool for unambiguously assigning its (R) or (S) configuration.

In a typical study, the experimental ECD spectrum of a purified enantiomer of Benzyl but-3-yn-2-ylcarbamate would be recorded in a suitable solvent. The next critical step involves the use of quantum-mechanical calculations, most commonly Time-Dependent Density Functional Theory (TD-DFT), to predict the theoretical ECD spectra for both the (R) and (S) enantiomers. frontiersin.org This computational approach involves first performing a conformational search to identify the most stable ground-state geometries of the molecule. Subsequently, the ECD spectra for these conformers are calculated and averaged based on their Boltzmann population.

The absolute configuration is then determined by comparing the experimentally measured ECD spectrum with the computationally predicted spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers provides strong evidence for its absolute configuration.

Illustrative ECD Data Interpretation:

While specific data for Benzyl but-3-yn-2-ylcarbamate is unavailable, a hypothetical analysis would yield data similar to that presented in Table 1. The table illustrates how experimental Cotton effects are correlated with theoretical calculations to assign the absolute configuration.

| Wavelength (nm) | Experimental Δε [L·mol⁻¹·cm⁻¹] | Calculated Δε for (S)-enantiomer | Calculated Δε for (R)-enantiomer | Electronic Transition Assignment |

| ~268 | +2.5 | +2.8 | -2.8 | ¹Lₐ (π→π) |

| ~220 | -5.8 | -6.1 | +6.1 | ¹Bₐ (π→π) |

| ~205 | +8.1 | +7.9 | -7.9 | ¹Bₑ (π→π*) |

Table 1: Hypothetical ECD spectral data for the determination of the absolute configuration of Benzyl but-3-yn-2-ylcarbamate. The alignment of the signs of the experimental Cotton effects with the calculated spectrum for the (S)-enantiomer would confirm this absolute configuration.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the absolute configuration of a chiral molecule, thereby offering an unambiguous structural elucidation. For Benzyl but-3-yn-2-ylcarbamate, a single-crystal X-ray diffraction analysis would provide the ultimate confirmation of its molecular structure in the solid state.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The diffraction pattern produced is then analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

As no crystal structure for Benzyl but-3-yn-2-ylcarbamate is reported, we present the crystallographic data for a closely related analog, benzyl carbamate , to illustrate the type of information obtained from such an analysis. nih.gov The study of this fundamental structure reveals key details about the conformation of the benzyl and carbamate moieties and the nature of intermolecular interactions that dictate the crystal packing.

Crystallographic Data for a Structural Analog: Benzyl Carbamate

The following table summarizes the crystallographic data collected for benzyl carbamate. Such a table provides a standard and concise summary of the experimental conditions and the resulting structural parameters.

| Parameter | Value | Reference |

| Chemical Formula | C₈H₉NO₂ | nih.gov |

| Formula Weight | 151.16 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 5.663 (2) | nih.gov |

| b (Å) | 8.804 (3) | nih.gov |

| c (Å) | 15.343 (5) | nih.gov |

| β (°) | 95.59 (3) | nih.gov |

| Volume (ų) | 761.2 (5) | nih.gov |

| Z | 4 | nih.gov |

| Density (calculated) (g/cm³) | 1.318 | nih.gov |

| R-factor (%) | 5.1 | nih.gov |

Table 2: Summary of crystallographic data for Benzyl Carbamate. nih.gov The parameters define the unit cell and the symmetry of the crystal lattice, providing a fundamental description of the solid-state structure.

For Benzyl but-3-yn-2-ylcarbamate, a similar X-ray crystallographic study would not only confirm the connectivity and stereochemistry but also reveal the conformation of the flexible butynyl and benzyl groups and how the molecules pack in the crystal lattice, stabilized by intermolecular forces such as hydrogen bonds and van der Waals interactions.

Computational Chemistry and Mechanistic Investigations of Benzyl But 3 Yn 2 Ylcarbamate

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. Methods like DFT with functionals such as B3LYP and basis sets like 6-31G(d,p) are commonly employed to optimize molecular geometry and calculate electronic properties. researchgate.net

The electronic structure of Benzyl (B1604629) but-3-yn-2-ylcarbamate is characterized by the distribution of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of reactivity. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Reactivity descriptors derived from these calculations, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide quantitative measures of the molecule's reactive nature. dergipark.org.tr The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Benzyl but-3-yn-2-ylcarbamate, the carbonyl oxygen and the alkyne's triple bond are expected to be electron-rich sites, while the carbamate (B1207046) proton and aromatic protons would be relatively electron-poor.

Table 1: Predicted Electronic Properties of Benzyl but-3-yn-2-ylcarbamate (Illustrative Data) Calculated using DFT/B3LYP/6-31G(d,p). Values are hypothetical and for illustrative purposes.

| Parameter | Value | Unit |

|---|---|---|

| Total Energy | -689.123 | Hartree |

| HOMO Energy | -0.245 | Hartree |

| LUMO Energy | -0.011 | Hartree |

| HOMO-LUMO Gap (ΔE) | 0.234 | Hartree |

| Dipole Moment | 2.58 | Debye |

| Electronegativity (χ) | 0.128 | Hartree |

| Chemical Hardness (η) | 0.117 | Hartree |

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding the reaction mechanisms of Benzyl but-3-yn-2-ylcarbamate is essential for predicting its chemical transformations. Computational methods can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states (TS).

For instance, propargyl carbamates are known to undergo cyclization reactions. acs.org A common reaction is the intramolecular 5-exo-dig cyclization, which can be catalyzed by electrophilic species like B(C₆F₅)₃. acs.orgcardiff.ac.uk Computational studies can elucidate this mechanism by locating the transition state for the cyclization step. An Intrinsic Reaction Coordinate (IRC) calculation starting from the TS structure confirms that it connects the reactant (or an intermediate) to the product on the potential energy surface. rsc.org

Another potential reaction is the [3+2] cycloaddition, where the alkyne moiety acts as a dipolarophile. researchgate.net DFT calculations can be used to determine whether such a reaction proceeds through a concerted or a stepwise mechanism by comparing the activation energies of the respective transition states. rsc.org These computational insights are invaluable for understanding regioselectivity and stereoselectivity in such reactions.

Conformational Analysis and Stereoelectronic Effects on Reactivity

The three-dimensional structure and conformational preferences of Benzyl but-3-yn-2-ylcarbamate significantly influence its reactivity. The molecule possesses several rotatable bonds, including those around the carbamate group and the benzyl substituent. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation between them. ethz.ch

Computational methods can systematically scan the potential energy surface by rotating specific dihedral angles. The results often reveal that certain conformations are more stable due to favorable stereoelectronic effects, such as hyperconjugation or the avoidance of steric clashes. ethz.ch For example, the relative orientation of the benzyl group with respect to the carbamate functionality can shield one face of the molecule, directing the approach of a reagent. ethz.ch The conformation of the butynyl group also plays a role in the accessibility of the triple bond for reactions. These analyses help explain the observed stereochemical outcomes of reactions involving this compound.

Molecular Dynamics Simulations to Understand Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed in the gas phase or with implicit solvation models, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in an explicit solvent environment over time. mdpi.com

MD simulations can be used to study how Benzyl but-3-yn-2-ylcarbamate interacts with solvent molecules, such as water or organic solvents. These simulations reveal information about the solvation shell structure, hydrogen bonding networks, and the molecule's translational and rotational diffusion. Understanding these intermolecular interactions is crucial, as the solvent can significantly affect reaction rates and equilibria. mdpi.com

Furthermore, MD simulations can model the interaction of Benzyl but-3-yn-2-ylcarbamate with larger biological systems, such as lipid membranes. mdpi.com Such simulations can predict how the molecule partitions into the membrane, its preferred location and orientation within the bilayer, and its potential to permeate through it, which is vital for assessing its properties as a potential bioactive agent.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides a powerful means to predict various spectroscopic properties, which can then be compared with experimental data for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netepstem.net

Theoretical vibrational frequencies (infrared spectra) can also be computed. scirp.org The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to achieve better agreement with experimental spectra. researchgate.net A close match between the predicted and experimental spectra provides strong evidence for the proposed molecular structure.

Table 2: Predicted vs. Experimental Spectroscopic Data for Benzyl but-3-yn-2-ylcarbamate (Illustrative) Theoretical values are hypothetical and for illustrative purposes. Experimental values are typical for the respective functional groups.

| Spectrum | Functional Group | Predicted Value (Illustrative) | Typical Experimental Value |

|---|---|---|---|

| ¹³C NMR (ppm) | C=O (Carbamate) | 155.8 | 155-157 |

| Aromatic C | 127.5 - 136.0 | 127-137 | |

| Alkyne C | 71.5, 82.0 | 70-85 | |

| ¹H NMR (ppm) | Aromatic H | 7.30 - 7.45 | 7.2-7.5 |

| NH (Carbamate) | 5.15 | 5.0-5.5 | |

| Alkyne H | 2.35 | 2.2-2.5 | |

| IR (cm⁻¹) | N-H Stretch | 3310 (scaled) | ~3300 |

| C=O Stretch | 1695 (scaled) | ~1700 | |

| C≡C-H Stretch | 3290 (scaled) | ~3300 |

Future Directions and Emerging Research Paradigms for Benzyl But 3 Yn 2 Ylcarbamate Research

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of carbamates, including Benzyl (B1604629) but-3-yn-2-ylcarbamate, is an area of active research, with a focus on developing more efficient and selective catalytic systems. Traditional methods often involve harsh reagents, but modern approaches are shifting towards greener and more effective catalysts.

Recent advancements have highlighted the use of transition metal catalysts for the synthesis of related vinyl carbamates from carbon dioxide and alkynes. acs.orgrsc.org For instance, ruthenium complexes have shown promise in this area. acs.orgrsc.org Gold(I) catalysts are also recognized for their ability to activate alkynes, facilitating the addition of various nucleophiles, which is a key step in forming carbamate (B1207046) derivatives. acs.orgscienceopen.comnih.gov The development of these catalytic systems can lead to higher yields and better control over the reaction's outcome.

Furthermore, the use of nickel-based catalysts is being explored for similar transformations. researchgate.net These catalysts can offer different reactivity and selectivity profiles compared to gold or ruthenium, providing chemists with more tools to synthesize complex molecules. The choice of ligand in these metal complexes is crucial, as it can significantly influence the catalyst's activity and selectivity. nih.gov Computational studies can aid in the design of new catalysts by predicting their reactivity and helping to understand the reaction mechanisms at a molecular level.

| Catalyst Type | Potential Advantages | Relevant Research Areas |

| Ruthenium Complexes | High regioselectivity in the synthesis of vinyl carbamates. | Catalytic synthesis from CO2 and alkynes. acs.orgrsc.org |

| Gold(I) Complexes | Effective activation of alkynes for nucleophilic addition. | Construction of complex molecular structures. acs.orgscienceopen.comnih.gov |

| Nickel-based Catalysts | Offers alternative reactivity and selectivity profiles. researchgate.net | Dehydrative urethane (B1682113) formation. nih.gov |

Development of Continuous Flow Chemistry Methodologies for Efficient Production and Transformation

Continuous flow chemistry offers a promising alternative to traditional batch production methods for specialty chemicals like Benzyl but-3-yn-2-ylcarbamate. This technology utilizes microreactors, which are small, continuous-flow devices that offer enhanced heat and mass transfer, leading to more efficient and safer reactions. beilstein-institut.deresearchgate.netannualreviews.orge-bookshelf.de

Flow chemistry has been successfully applied to the synthesis of various carbamates. beilstein-journals.orgnih.govcapes.gov.br For example, a continuous flow process coupling a Curtius rearrangement with a biocatalytic step has been developed for producing Cbz-carbamate products in high yield and purity. beilstein-journals.orgnih.gov This approach demonstrates the potential for integrating different reaction types in a continuous setup. The use of microreactors can also facilitate reactions that are difficult to scale up in traditional batch reactors, such as those involving hazardous intermediates or high pressures. researchgate.net

The benefits of continuous flow synthesis include reduced reaction times, improved safety, and easier scalability. researchgate.netnih.gov By optimizing the reaction conditions within a microreactor, it is possible to achieve higher yields and selectivities than in batch processes. beilstein-institut.de The integration of online analysis tools can further enhance process control and optimization. annualreviews.org

Integration into Bio-orthogonal Click Chemistry for Chemical Biology Applications

The terminal alkyne group in Benzyl but-3-yn-2-ylcarbamate makes it an ideal candidate for bio-orthogonal click chemistry. This set of reactions allows for the specific and efficient ligation of molecules in complex biological environments without interfering with native biochemical processes. pcbiochemres.com The most common click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.govnih.gov

This chemistry has been widely used in chemical proteomics and drug discovery. nih.govmdpi.com For instance, carbamate derivatives have been used to create probes for studying enzyme activity in living cells. nih.gov The alkyne functionality allows for the attachment of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, which can be used to visualize and track the location and activity of the target protein. mdpi.com

The stability of the resulting triazole ring makes it a suitable linker for various applications, including the development of new therapeutic agents. nih.gov However, it is important to note that some carbamates, particularly tertiary propargyl carbamates, can be unstable under the copper-catalyzed conditions used in click chemistry. nih.gov Therefore, careful design and optimization of the reaction conditions are necessary to ensure the successful application of Benzyl but-3-yn-2-ylcarbamate in this context.

Design of Next-Generation Analogues with Tunable Reactivity Profiles

The development of analogues of Benzyl but-3-yn-2-ylcarbamate with tunable reactivity is a key area of future research. By modifying the structure of the molecule, it is possible to fine-tune its chemical and biological properties. For example, the introduction of different substituents on the aromatic ring or the carbamate nitrogen can alter the molecule's reactivity and selectivity. nih.govnih.govmdpi.com

Structure-reactivity relationship studies are crucial for understanding how these modifications affect the molecule's behavior. nih.gov For instance, the conformation of the molecule can play a significant role in its ability to interact with biological targets. nih.gov By designing molecules that can adopt specific shapes, it is possible to create more potent and selective inhibitors of enzymes like cholesterol esterase. nih.gov

The terminal alkyne itself can be modified to create novel electrophiles with tunable reactivity. digitellinc.com This could lead to the development of new covalent inhibitors with improved target selectivity and reduced off-target effects. The ease of installation of the carbamate group allows for the creation of diverse libraries of compounds for screening and optimization. digitellinc.com

Sustainable and Circular Economy Principles in Synthetic Development

The principles of green chemistry and the circular economy are becoming increasingly important in the chemical industry. wilcoprime.comevonik.comciexsummit.comchemiehoch3.decefic.org This involves designing products and processes that minimize waste, reduce the use of hazardous substances, and maximize the use of renewable resources. wilcoprime.com

For the synthesis of carbamates, this means exploring alternative, more sustainable routes that avoid the use of toxic reagents like phosgene (B1210022). nih.gov One promising approach is the use of carbon dioxide (CO2) as a renewable C1 feedstock. nih.govrsc.orgrsc.org Catalytic systems are being developed to facilitate the reaction of CO2 with amines and alcohols to produce carbamates under mild conditions. nih.govrsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.